4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride is characterized by a fused bicyclic system consisting of a thiophene ring and a partially saturated pyran ring. The International Union of Pure and Applied Chemistry systematic name for this compound is (4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methanamine hydrochloride, which precisely describes the connectivity and substitution pattern of the molecule. The Chemical Abstracts Service registry number for this compound has been reported as both 1310421-50-1 and 67465-15-0, indicating potential variations in salt forms or stereochemical considerations.
The molecular formula of the compound is C₈H₁₂ClNOS, with a molecular weight of 205.71 grams per mole according to primary chemical databases. The International Chemical Identifier code for this structure is 1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H, which provides a machine-readable representation of the molecular connectivity. This structural coding system enables precise identification and database searching for the compound across multiple chemical information systems.
The thieno[2,3-c]pyran core represents a fusion of the thiophene and pyran rings where the thiophene contributes carbons 2 and 3 to the pyran ring formation. The methanamine substituent is positioned at the 7-position of the bicyclic system, creating an aminomethyl functionality that significantly influences the compound's chemical behavior. The hydrochloride salt formation occurs through protonation of the primary amine group, resulting in improved crystalline properties and enhanced water solubility compared to the neutral amine.
Analysis of related thieno[2,3-c]pyran derivatives reveals consistent structural motifs within this chemical class. For instance, ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate exhibits a similar bicyclic framework but with different substitution patterns, demonstrating the versatility of this core structure for chemical modification. The molecular weight of this related compound is 255.34 grams per mole, illustrating how substituent modifications can significantly alter the physical properties while maintaining the fundamental bicyclic architecture.
Properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSYVXXKGUUHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1C=CS2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride typically involves the reaction of a thieno[2,3-c]pyran derivative with methanamine under specific conditions. One common method includes heating a mixture of the thieno[2,3-c]pyran derivative and methanamine in a solvent such as dioxane, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-c]pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
This compound serves as a building block in synthetic chemistry for developing more complex molecules. Its thieno[2,3-c]pyran ring system allows for diverse modifications that can lead to novel compounds with tailored properties.
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride has been investigated for its biological activities , particularly its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These findings highlight the compound's potential as an anticancer agent with a notable ability to inhibit the growth of breast cancer cells.
Medicine
The compound is being explored for its therapeutic properties , particularly as a precursor in drug development targeting specific biochemical pathways. Its mechanism of action includes the inhibition of Ras-related proteins such as Rab-7, which plays a role in class switch DNA recombination in B cells and plasma cell survival.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of thieno compounds, demonstrating their efficacy in biological assays:
Study Example:
In one study, researchers synthesized multiple thieno derivatives and assessed their biological activity against the MDA-MB-231 breast cancer cell line. The results indicated that several derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for further exploration in cancer treatment .
Mechanism of Action
The mechanism of action of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride involves its interaction with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride are critical for understanding its pharmacological profile. Below is a detailed comparison with five closely related compounds:
1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine Hydrochloride
- Molecular Formula: C₁₀H₁₆ClNOS
- Key Data : HRMS (ESI) m/z: 170.0632 [M+H]⁺ (calc. 170.0640) .
- Structural Difference : Addition of two methyl groups to the amine substituent.
- Pharmacological Impact : Reduced TAAR1 agonism compared to the parent compound due to steric hindrance .
(S)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine Hydrochloride (Ulotaront Hydrochloride)
- Molecular Formula: C₉H₁₄ClNOS (molar mass: 219.73 g/mol) .
- Key Data : Enantiomerically pure (S)-configuration (CAS: 1310422-40-2) .
- Structural Difference : Single methyl group on the amine.
- Pharmacological Impact : Superior TAAR1 binding affinity (EC₅₀ = 0.15 μM) and clinical efficacy in schizophrenia trials .
(R)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine Hydrochloride
- Molecular Formula: C₉H₁₄ClNOS
- Key Data : Enantiomer of ulotaront; synthesized via analogous methods but with (R)-configuration .
- Pharmacological Impact : Lower TAAR1 activity (EC₅₀ > 1 μM), highlighting the stereochemical dependence of receptor activation .
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Molecular Formula : C₁₈H₁₉N₅SO₂ (molar mass: 369.44 g/mol) .
- Key Data : Melting point: 143–145°C; IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) .
- Structural Difference: Expanded pyrimidinone ring system with acetamide and phenylamino groups.
- Pharmacological Impact : Targets kinase pathways rather than TAAR1, demonstrating divergent therapeutic applications .
2-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)ethan-1-amine Hydrochloride
- Molecular Formula: C₉H₁₄ClNOS
- Key Data : Synthesized via TfOH-catalyzed cyclization of 2-(thiophen-3-yl)ethan-1-ol .
- Structural Difference : Ethylamine side chain instead of methanamine.
- Pharmacological Impact : Reduced bioavailability due to increased hydrophilicity .
Comparative Data Table
Research Findings and Implications
- Stereochemistry Matters : The (S)-enantiomer (ulotaront) shows ~10-fold higher TAAR1 potency than the (R)-enantiomer, underscoring the importance of chiral centers in drug design .
- Substituent Effects : Methylation of the amine (e.g., ulotaront) enhances metabolic stability without compromising receptor binding, whereas bulkier groups (e.g., N,N-dimethyl) reduce activity .
- Structural Rigidity: The thienopyran scaffold provides conformational restraint, optimizing pharmacokinetics compared to flexible analogs like the ethanamine derivative .
Biological Activity
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the Gewald reaction, which is a well-established method for creating thieno[2,3-c]pyran derivatives. The reaction utilizes malonitrile and sulfur in the presence of a suitable base to yield the desired thieno compound.
Key Steps in Synthesis:
- Starting Materials: Pyranone, malonitrile, sulfur powder.
- Reagents: Triethylamine as a base.
- Conditions: Reaction at room temperature followed by amination with DMF-DMA.
The yield of synthesized compounds can vary but has been reported to be around 75% for certain derivatives .
2.1 Anticancer Properties
One of the most notable biological activities of 4,7-dihydro-5H-thieno[2,3-c]pyran derivatives is their anticancer potential. In vitro studies have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against breast cancer cells.
The mechanism through which these compounds exert their anticancer effects is believed to involve:
- Inhibition of Cell Proliferation: These compounds interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways: Some derivatives have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
3. Additional Biological Activities
Beyond their anticancer properties, thieno[2,3-c]pyrans have exhibited other biological activities:
- Antimicrobial Activity: Certain derivatives demonstrate effectiveness against various bacterial strains.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
4. Case Studies and Research Findings
Several studies have investigated the therapeutic potential of thieno[2,3-c]pyrans:
Case Study 1: Anticancer Efficacy
A study conducted by Guo et al. synthesized multiple thieno derivatives and evaluated their anticancer activity against the MDA-MB-231 breast cancer cell line. The results showed that many compounds had IC50 values significantly lower than standard chemotherapeutics like paclitaxel .
Case Study 2: Broad Spectrum Activity
Another research focused on the broader biological implications of thieno compounds found that they not only inhibited cancer cell proliferation but also showed promise in antimicrobial assays against Gram-positive and Gram-negative bacteria .
5. Conclusion
The compound this compound represents a promising candidate in drug discovery due to its diverse biological activities. Ongoing research into its mechanisms and applications could pave the way for new therapeutic strategies in oncology and beyond.
Q & A
Basic Research Questions
Q. What are the primary methods for characterizing the purity and structural integrity of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride?
- Methodological Answer : Purity (>95%) is typically verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Structural confirmation requires a combination of NMR (¹H, ¹³C) and mass spectrometry (MS). For example, molecular weight (205.70 g/mol) and molecular formula (C₈H₁₂ClNOS) should align with spectral data. Cross-referencing with databases like PubChem ensures accuracy .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer : Synthesis often involves cyclization of thiophene derivatives with amine precursors under acidic conditions. Key parameters include temperature control (e.g., 60–80°C) and catalyst selection (e.g., HCl for hydrochlorination). Reaction progress is monitored via thin-layer chromatography (TLC) to optimize yield and purity .
Q. What analytical techniques are recommended for stability testing under varying storage conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic sampling over 1–3 months. Use HPLC to track degradation products (e.g., oxidation of the thieno-pyran ring) and Fourier-transform infrared spectroscopy (FTIR) to identify structural changes. Store at room temperature in desiccated, light-protected containers .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent choice). Conduct dose-response curves across multiple models (e.g., bacterial vs. mammalian cells) and validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Statistical tools like ANOVA can identify confounding variables .
Q. What strategies are effective for integrating this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link its structural motifs (e.g., thieno-pyran scaffold) to known pharmacophores via molecular docking or quantitative structure-activity relationship (QSAR) modeling. For example, compare its amine group’s reactivity with analogous compounds in PubChem to predict binding affinity .
Q. How to design experiments addressing conflicting results in membrane permeability studies?
- Methodological Answer : Employ factorial design to test variables like pH (5.0–7.4), concentration (1–100 µM), and lipid composition (e.g., synthetic vs. natural membranes). Use parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell models to reconcile data. Replicate experiments with blinded samples to minimize bias .
Q. What advanced separation techniques improve purification efficiency for scaled-up synthesis?
- Methodological Answer : Optimize column chromatography (e.g., reverse-phase C18) with gradient elution (acetonitrile/water + 0.1% TFA). For challenging impurities, consider preparative HPLC or membrane-based separation (e.g., nanofiltration). Monitor purity at each stage via LC-MS .
Theoretical and Methodological Considerations
- Linking Research to Theory : Use frameworks like QSAR or molecular dynamics simulations to contextualize empirical findings within broader biochemical principles .
- Experimental Replication : Address reproducibility crises by adopting standardized protocols (e.g., OECD guidelines) and open-access data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
